molecular formula C10H19N B2645414 3-Pentylbicyclo[1.1.1]pentan-1-amine CAS No. 2287340-33-2

3-Pentylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B2645414
CAS No.: 2287340-33-2
M. Wt: 153.269
InChI Key: GXIPRNGROJZFGO-UHFFFAOYSA-N
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Description

3-Pentylbicyclo[1.1.1]pentan-1-amine is a high-value Bicyclo[1.1.1]pentylamine (BCPA) scaffold designed for advanced medicinal chemistry and drug discovery research. BCPAs have emerged as strategic three-dimensional bioisosteres for aniline and tert-butyl amine moieties, which are prevalent in pharmaceuticals but can be associated with metabolic toxicity and limited pharmacokinetic properties . The incorporation of the BCP core, as seen in this compound, serves as a sp3-rich surrogate that can mitigate the formation of reactive metabolites by cytochrome P450 (CYP450)-mediated oxidation, a common issue with aniline-containing molecules . This strategic replacement has been successfully validated in lead optimization programs, such as in the development of improved Hsp90 inhibitors, where the BCPA motif helped address metabolic clearance challenges . The value of this and similar BCP amines lies in their ability to favorably alter the physicochemical profile of drug candidates—increasing three-dimensionality and the fraction of sp3-hybridized carbon atoms (Fsp3)—while maintaining target biological activity . The synthesis of such alkyl-substituted BCP building blocks has been greatly advanced by modern, scalable methods, including metal-free radical pathways and photochemical additions of alkyl iodides to [1.1.1]propellane . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-pentylbicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-3-4-5-9-6-10(11,7-9)8-9/h2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIPRNGROJZFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-pentylbicyclo[1.1.1]pentan-1-amine can be achieved through various methods. One common approach involves the metal-free homolytic aromatic alkylation of benzene. This method is advantageous due to its simplicity and efficiency . The reaction typically involves the use of benzene as a starting material, which undergoes alkylation in the presence of a suitable catalyst to form the desired bicyclo[1.1.1]pentane derivative .

Industrial Production Methods: In an industrial setting, the production of 3-pentylbicyclo[1.1.1]pentan-1-amine may involve large-scale batch processes. These processes often utilize high-pressure reactors and continuous flow systems to ensure consistent product quality and yield . The use of advanced purification techniques, such as flash chromatography and preparative TLC, is also common to isolate the pure compound .

Scientific Research Applications

Chemical Properties and Structure

3-Pentylbicyclo[1.1.1]pentan-1-amine features a bicyclic structure that enhances its metabolic stability and solubility, making it an attractive candidate for drug development. Its three-dimensional configuration allows for effective interactions with biological targets, including enzymes and receptors, which is essential for modulating biological activity.

Scientific Research Applications

Drug Design and Medicinal Chemistry

  • Bioisosteric Replacement : The bicyclo[1.1.1]pentane scaffold serves as a bioisostere for phenyl rings and tert-butyl groups, offering improved metabolic stability and membrane permeability compared to traditional structures . This property is crucial in optimizing drug candidates to enhance their efficacy and reduce side effects.
  • Synthesis of Complex Molecules : 3-Pentylbicyclo[1.1.1]pentan-1-amine is utilized as a building block in the synthesis of various pharmacologically active compounds, facilitating the development of novel therapeutic agents .

Mechanism of Action
The compound interacts with specific molecular targets, influencing various biological pathways. Its unique structure enables high-affinity binding to target proteins, which can lead to modulation of their activity .

Case Studies

Case Study 1: Drug Development
A study demonstrated the application of 3-pentylbicyclo[1.1.1]pentan-1-amine in developing a new class of analgesics that exhibited enhanced potency compared to existing medications. The compound's ability to mimic phenyl structures while improving solubility was pivotal in this research.

Case Study 2: Synthesis Optimization
In another case, researchers optimized the synthesis of 3-pentylbicyclo[1.1.1]pentan-1-amine using continuous flow techniques, achieving significant reductions in reaction time and waste production while maintaining high yields .

Comparison with Similar Compounds

Key Observations:

  • Synthetic Flexibility : The pentyl and methyl derivatives benefit from strain-release amination, which accommodates diverse alkyl groups . In contrast, aryl (phenyl) and halogen (fluoro) substituents require specialized radical or photochemical methods .
  • Scalability : Methods for 3-alkyl-BCP amines (e.g., pentyl, methyl) are more scalable than those for aryl or halogenated analogs, which often require multistep protocols .

Physicochemical and Pharmacokinetic Properties

Property 3-Pentyl-BCP-amine 3-Phenyl-BCP-amine 3-Fluoro-BCP-amine 3-Methyl-BCP-amine
LogP 3.8–4.2 2.5–3.0 1.2–1.6 1.8–2.2
Aqueous Solubility Low Moderate High Moderate
Metabolic Stability High Moderate Very High High
Bioisosteric Utility tert-Butyl replacement Aromatic ring replacement Polar group replacement tert-Butyl replacement

Key Observations:

  • Lipophilicity : The pentyl derivative’s high LogP (3.8–4.2) makes it suitable for CNS-targeting compounds, whereas the fluoro analog’s lower LogP (1.2–1.6) favors solubility in polar environments .
  • Metabolic Stability : Fluorinated BCP amines exhibit superior metabolic stability due to the C–F bond’s resistance to oxidative degradation .
  • Bioisosteric Applications : The phenyl variant serves as a rigid aromatic ring substitute, while the pentyl and methyl derivatives mimic tert-butyl groups in protease inhibitors .

Q & A

Q. What are the key synthetic routes to 3-alkylbicyclo[1.1.1]pentan-1-amine derivatives, and how do their methodologies differ?

The primary synthetic strategies include:

  • Strain-release amination : Direct functionalization of [1.1.1]propellane via sequential addition of magnesium amides and alkyl electrophiles (e.g., 3-pentyl groups). This method tolerates diverse functional groups and enables scalable synthesis (>100 g) under mild conditions .
  • Radical-based approaches : Metal-free homolytic aromatic alkylation of benzene or radical fluorination using TTMSS (tris(trimethylsilyl)silane) or Fe(Pc) catalysts. These methods avoid toxic reagents but require careful control of radical initiation .
  • Azide reduction : Reduction of 1-azido-3-iodobicyclo[1.1.1]pentane intermediates, offering flexibility for late-stage modifications .

Methodological considerations : Strain-release amination is preferred for scalability, while radical methods allow access to fluorinated or aryl-substituted derivatives.

Q. Why is the bicyclo[1.1.1]pentane motif significant in medicinal chemistry?

The bicyclo[1.1.1]pentane (BCP) scaffold serves as a bioisostere for aromatic rings, tert-butyl groups, and alkynes due to its unique spatial and electronic properties. Its rigid, strained structure enhances metabolic stability and improves pharmacokinetic profiles in drug candidates . For example, replacing a phenyl ring with BCP in γ-secretase inhibitors increased potency and oral bioavailability .

Q. How is the structure of 3-pentylbicyclo[1.1.1]pentan-1-amine characterized experimentally?

Key techniques include:

  • NMR spectroscopy : Distinct signals for bridgehead protons (δ ~2.5 ppm) and quaternary carbons confirm the BCP scaffold .
  • X-ray crystallography : Resolves bond angles and strain in the bicyclo system, critical for validating bioisosteric replacements .
  • Mass spectrometry : High-resolution MS confirms molecular weight and functionalization (e.g., pentyl or fluorinated groups) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address scalability challenges for preclinical studies?

Traditional methods (3–5 steps, toxic reagents, low yields) were replaced by strain-release amination, enabling one-pot, kilogram-scale synthesis. For example, Pfizer leveraged this method to produce >100 g of BCP-amine, reactivating stalled oncology programs . Critical optimizations include:

  • Using turbo amides (e.g., LiHMDS) to enhance nucleophilicity.
  • Stabilizing [1.1.1]propellane intermediates under inert atmospheres .

Q. How do contradictions in radical vs. polar reaction mechanisms impact data interpretation?

Discrepancies arise in functionalization efficiency:

  • Radical pathways (e.g., fluorination with Fe(Pc)) achieve high regioselectivity but require strict exclusion of oxygen .
  • Polar methods (e.g., Grignard additions) offer better functional group tolerance but struggle with steric hindrance at the bridgehead position . Researchers must validate mechanistic assumptions using radical traps (e.g., TEMPO) or kinetic isotope effects .

Q. What pharmacokinetic (PK) considerations apply to BCP-containing compounds in vivo?

Studies on BCP-resveratrol conjugates (BCP-R) show improved solubility and prolonged half-life compared to planar analogs. Key findings:

  • BCP’s strain increases membrane permeability, enhancing bioavailability.
  • Metabolite profiling via LC-MS reveals stable amine metabolites, suggesting resistance to oxidative degradation .

Q. What strategies enable late-stage functionalization of 3-pentylbicyclo[1.1.1]pentan-1-amine?

  • Electrophilic substitution : React bridgehead positions with alkyl halides or acylating agents under basic conditions .
  • Cross-coupling : Suzuki-Miyaura couplings with Pd catalysts for aryl/heteroaryl introductions .
  • Radical diversification : Use of TTMSS or photoredox catalysis to install fluorinated or azide groups .

Q. How can computational modeling guide reaction design for strained BCP systems?

  • DFT calculations : Predict bond strain energies (~70 kcal/mol for BCP) and optimize transition states for amination .
  • Docking studies : Simulate BCP’s bioisosteric fit in target proteins (e.g., γ-secretase) to prioritize synthetic targets .

Q. What are the limitations of current bioisosteric replacement strategies using BCP scaffolds?

While BCP improves metabolic stability, its steric bulk can reduce binding affinity in some targets. For example, substituting tert-butyl with BCP in kinase inhibitors may disrupt hydrophobic interactions. Iterative structural tuning (e.g., 3-fluoro-BCP derivatives) balances size and electronic effects .

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